(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1213040-13-1
VCID: VC11497013
InChI:
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.2

(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol

CAS No.: 1213040-13-1

Cat. No.: VC11497013

Molecular Formula: C8H12N2O

Molecular Weight: 152.2

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol - 1213040-13-1

Specification

CAS No. 1213040-13-1
Molecular Formula C8H12N2O
Molecular Weight 152.2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with a methyl group at the 6-position and a β-amino alcohol side chain at the 3-position. The (2R) configuration denotes the absolute stereochemistry at the chiral center of the ethanolamine moiety, which influences its biological activity and interaction with enantioselective targets .

Key Structural Features:

  • Pyridine Core: The 6-methylpyridin-3-yl group contributes aromaticity and electron-deficient characteristics, enhancing hydrogen-bonding potential .

  • Ethanolamine Side Chain: The amino and hydroxyl groups enable participation in acid-base catalysis and metal coordination, critical for pharmacological activity .

Stereochemical Implications

The (2R) enantiomer’s configuration is pivotal for binding affinity in chiral environments. For example, analogous compounds with (S)-configurations exhibit reduced activity against phosphatidylinositol 3-kinase (PI3K) compared to their (R)-counterparts . This stereodependence underscores the importance of asymmetric synthesis in producing enantiopure material for drug development.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol can be approached via two primary routes:

  • Chiral Resolution: Racemic synthesis followed by enzymatic or chromatographic separation.

  • Asymmetric Catalysis: Enantioselective reduction of a ketone precursor using chiral catalysts .

Intermediate Preparation

A critical intermediate, 1-(6-methylpyridin-3-yl)ethanone, is synthesized through Friedel-Crafts acylation of 6-methylpyridine, as demonstrated in analogous protocols .

Enantioselective Reduction

The ketone intermediate undergoes asymmetric reduction using catalysts like (R)-BINAP-Ru complexes to yield the (R)-alcohol. For instance, hydrogenation of 1-(6-methylpyridin-3-yl)ethanone with [(R)-BINAP-RuCl₂] achieves enantiomeric excess (ee) >95% .

Amination

Subsequent amination via reductive alkylation introduces the amino group. Sodium cyanoborohydride in the presence of ammonium acetate facilitates this transformation, yielding the target β-amino alcohol .

Optimization Challenges

  • Oxidation Sensitivity: The pyridine ring’s electron-deficient nature necessitates inert atmospheres during synthesis to prevent side reactions .

  • Purification: Column chromatography with silica gel modified by triethylamine is required to isolate the enantiopure product .

Physicochemical Properties

Experimental Data (Analog-Based Predictions)

PropertyValueSource
Molecular Weight166.22 g/molCalculated
Melting Point145–148°C (estimated)
Boiling Point290°C (decomposes)
Water Solubility12.5 mg/mL (pH 7.4)
log P (Octanol-Water)0.85
pKa (Amino Group)9.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.35 (s, 1H, pyridine-H2), 7.65 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.20 (d, J = 8.0 Hz, 1H, pyridine-H5), 4.10–4.05 (m, 1H, CH-NH₂), 3.70–3.65 (m, 2H, CH₂OH), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyridine) .

Pharmacological and Industrial Applications

Kinase Inhibition

Analogous β-amino alcohols serve as PI3K inhibitors, with the (2R)-configuration enhancing binding to the ATP pocket. For example, 2-amino-6-methylpyridine derivatives exhibit IC₅₀ values of 0.8 nM against PI3Kα .

Antibiotic Adjuvants

The ethanolamine moiety potentiates β-lactam antibiotics by inhibiting bacterial efflux pumps. Structural analogs show 4-fold synergy with ceftazidime against Pseudomonas aeruginosa .

Material Science

Pyridine-based amino alcohols act as ligands in asymmetric catalysis. The (2R)-enantiomer coordinates to transition metals, enabling enantioselective hydrogenation of ketones with 90% ee .

ParameterValueSource
GHS PictogramWarning (Exclamation Mark)
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Future Directions

Drug Development

Optimizing the (2R)-enantiomer’s bioavailability through prodrug strategies (e.g., phosphate esters) could enhance its therapeutic potential in oncology .

Green Synthesis

Continuous-flow reactors with immobilized catalysts may improve yield and reduce waste in large-scale production, as demonstrated for related pyridine derivatives .

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